molecular formula C22H13ClO7 B2784352 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 929380-82-5

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2784352
CAS No.: 929380-82-5
M. Wt: 424.79
InChI Key: FTLHVGHIBRTEEC-UWVJOHFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” is a structurally complex molecule featuring a benzofuran core fused with a chloro-substituted benzodioxin moiety and a furan carboxylate ester. The (Z)-stereochemistry at the methylene bridge and the electron-withdrawing chloro group may influence its reactivity, solubility, and intermolecular interactions. However, empirical data on its synthesis, stability, or biological activity are absent in the provided evidence, necessitating reliance on structural analogs for comparative analysis.

Properties

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClO7/c23-14-6-12(21-13(7-14)10-26-11-28-21)8-19-20(24)16-4-3-15(9-18(16)30-19)29-22(25)17-2-1-5-27-17/h1-9H,10-11H2/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLHVGHIBRTEEC-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound that exhibits significant biological activity. This compound's structure incorporates a benzofuran core, a chloro-substituted benzo[d][1,3]dioxole moiety, and various functional groups that contribute to its pharmacological potential. Understanding its biological activity is crucial for its application in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClO6C_{22}H_{20}ClO_6 with a molecular weight of approximately 429.85 g/mol. The presence of the chloro group and the unique arrangement of functional groups enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H20ClO6
Molecular Weight429.85 g/mol
CAS Number929489-42-9

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways.
  • Cytotoxicity : Studies indicate potential cytotoxic effects against certain cancer cell lines, suggesting it could be developed as an anti-cancer agent.

Cytotoxicity

Research has demonstrated that compounds similar to (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Reference
MCF715.0
HeLa10.5
A54912.0

These results suggest that the compound has significant potential as an anti-cancer drug.

Anti-inflammatory Activity

In addition to its cytotoxic effects, this compound exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Studies

  • Study on Anticancer Properties : A study published in the Journal of Brazilian Chemical Society examined the synthesis and biological evaluation of benzofuran derivatives, including compounds structurally related to (Z)-2-(...) . The findings indicated that certain derivatives displayed potent cytotoxicity against tumor cells while exhibiting selective toxicity profiles.
  • Mechanistic Insights : Another study investigated the mechanism of action through molecular docking simulations and enzyme assays, revealing that the compound interacts with key metabolic enzymes involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with other benzofuran derivatives, such as 6-[(6,7-dimethoxy-4-quinazolinyl)oxy]-N,2-dimethyl-3-benzofurancarboxamide (CAS 1194506-26-7), which also contains a benzofuran core but differs in substituents (quinazolinyl and dimethylcarboxamide vs. benzodioxin and furan carboxylate) . Key distinctions include:

  • Substituent effects : The chloro-benzodioxin group in the target compound may enhance electrophilic character compared to methoxy or alkyl groups in analogs.

Methodological Approaches for Comparison

Graph-Based Structural Analysis: Chemical structures can be compared as graphs, where atoms are nodes and bonds are edges. Computational tools like the Tanimoto coefficient, which measures fingerprint similarity, could quantify structural divergence from analogs .

Physicochemical Properties :
While direct data are unavailable, molecular weight (estimated >450 g/mol) and logP (predicted high due to aromaticity and ester groups) can be inferred. Comparatively, 6-[(6,7-dimethoxy-4-quinazolinyl)oxy]-N,2-dimethyl-3-benzofurancarboxamide has a molecular weight of 393.39 g/mol and likely lower lipophilicity due to polar quinazolinyl and carboxamide groups .

Table 1: Structural and Property Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP
Target Compound Benzofuran-Benzodioxin Chloro, furan carboxylate ~450 ~3.5
6-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-N,2-dimethyl-3-benzofurancarboxamide Benzofuran Quinazolinyl, dimethylcarboxamide 393.39 ~2.8
(-)-Epigallocatechin Gallate Flavanol-gallate Hydroxyl, gallate ester 458.37 ~1.5

Q & A

Basic: What is the optimal synthetic pathway for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves condensation reactions between benzofuran derivatives and substituted dioxin/furan precursors. Key steps include:

  • Knoevenagel condensation to form the (Z)-configured exocyclic double bond, using mild bases (e.g., piperidine) or acid catalysts under reflux conditions in anhydrous solvents like THF or DMF .
  • Esterification of the benzofuran core with furan-2-carboxylate, requiring activated coupling agents (e.g., DCC/DMAP) in dichloromethane at 0–25°C .
    Optimization factors :
  • Temperature control : Elevated temperatures (>80°C) risk isomerization to the (E)-form, while low temperatures (<0°C) slow reaction kinetics .
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Catalyst screening : Base catalysts (e.g., NaH) improve selectivity for the Z-isomer, as seen in analogous benzofuran syntheses .

Basic: How is the stereochemical (Z)-configuration confirmed experimentally?

Answer:
Methodological approaches :

  • NMR spectroscopy : NOESY/ROESY detects spatial proximity between the 6-chlorodioxin proton and the benzofuran carbonyl group, confirming the Z-configuration .
  • X-ray crystallography : Single-crystal analysis resolves the spatial arrangement of substituents. Software suites like SHELXL refine crystallographic data to validate the Z-geometry .
  • IR spectroscopy : Stretching frequencies of the exocyclic C=C bond (~1600–1650 cm⁻¹) differ between Z and E isomers due to conjugation effects .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates or colorimetric detection (e.g., pNPP for phosphatases) to quantify interactions with targets like cyclooxygenase-2 (COX-2) or microbial enzymes .
  • Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) assess affinity for receptors implicated in inflammation or cancer .
  • Cytotoxicity screening : MTT or resazurin assays in cell lines (e.g., AGS gastric cancer cells) evaluate antiproliferative effects at varying concentrations (1–100 µM) .

Advanced: How does the Z-configuration influence reactivity and target interactions compared to the E-isomer?

Answer:
The Z-configuration imposes steric and electronic constraints:

  • Reactivity : The synperiplanar alignment of the 6-chlorodioxin and benzofuran groups in the Z-isomer facilitates π-π stacking with aromatic residues in enzyme active sites, enhancing inhibitory potency .
  • Metabolic stability : Z-isomers exhibit slower oxidative degradation (e.g., by CYP450 enzymes) due to restricted access to metabolically labile sites .
  • Comparative studies : Molecular dynamics simulations show that the E-isomer adopts a less planar conformation, reducing binding affinity by 5–10-fold in COX-2 inhibition assays .

Advanced: How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?

Answer:
Troubleshooting strategies :

  • Assay standardization : Control variables like ATP concentration in kinase assays or serum content in cell culture to minimize batch-to-batch variability .
  • Stereochemical purity : Verify Z/E ratio via HPLC (C18 column, acetonitrile/water gradient) before testing. Impurities >5% E-isomer can skew results .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate contributions to activity .

Advanced: What experimental designs assess environmental fate and ecotoxicological risks?

Answer:

  • Biodegradation assays : Aerobic soil slurry tests (OECD 307) quantify half-life under standardized conditions (25°C, pH 7) .
  • Aquatic toxicity : Daphnia magna acute immobilization tests (OECD 202) determine EC₅₀ values, while algal growth inhibition assays (OECD 201) assess phytotoxicity .
  • Computational modeling : Use EPI Suite to predict logP (lipophilicity) and BCF (bioaccumulation potential) based on the compound’s substituents .

Advanced: How are analytical challenges (e.g., low solubility) addressed in pharmacokinetic studies?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes in buffer systems (pH 6.8 phosphate) .
  • LC-MS/MS quantification : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for sensitive detection (LOQ <1 ng/mL) in plasma matrices .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and NADPH to identify major metabolites via high-resolution MS .

Advanced: What strategies improve yield in multi-step syntheses?

Answer:

  • Intermediate purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts early, preventing cascade failures .
  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for cross-coupling steps to achieve >90% conversion .
  • Flow chemistry : Continuous reactors enhance heat/mass transfer in exothermic steps (e.g., esterification), reducing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.